molecular formula C28H26N6O5S B2872417 2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-ETHYL-N-(3-METHYLPHENYL)ACETAMIDE CAS No. 902594-22-3

2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-ETHYL-N-(3-METHYLPHENYL)ACETAMIDE

Cat. No.: B2872417
CAS No.: 902594-22-3
M. Wt: 558.61
InChI Key: BRQNBQSACLPHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-ETHYL-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazoloquinazoline core substituted with methoxy, nitrophenyl, and thioacetamide groups

Scientific Research Applications

2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-ETHYL-N-(3-METHYLPHENYL)ACETAMIDE has a wide range of applications in scientific research:

Future Directions

The future directions for this compound could involve further optimization studies to enhance its biological activity. This could involve modifications to its molecular structure, such as the replacement or addition of certain functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-ETHYL-N-(3-METHYLPHENYL)ACETAMIDE involves multiple steps. One common synthetic route starts with the preparation of the triazoloquinazoline core. This is achieved by reacting 2-aminobenzonitrile with hydrazine hydrate to form the triazole ring, followed by cyclization with formic acid to yield the quinazoline structure. The resulting compound is then subjected to nitration and methoxylation reactions to introduce the nitrophenyl and methoxy groups, respectively. The final step involves the thiolation of the quinazoline core with N-ethyl-N-(m-tolyl)acetamide under appropriate reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis, which allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-ETHYL-N-(3-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)acetamide
  • 2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide
  • 2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio]-1-phenylethanone

Uniqueness

The uniqueness of 2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-ETHYL-N-(3-METHYLPHENYL)ACETAMIDE lies in its specific substitution pattern and the presence of the N-ethyl-N-(m-tolyl)acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-ethyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N6O5S/c1-5-32(20-8-6-7-17(2)13-20)25(35)16-40-28-29-22-15-24(39-4)23(38-3)14-21(22)27-30-26(31-33(27)28)18-9-11-19(12-10-18)34(36)37/h6-15H,5,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQNBQSACLPHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=C(C=C5)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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